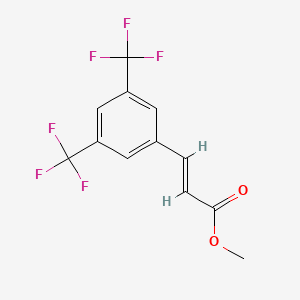

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester

描述

属性

IUPAC Name |

methyl (E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O2/c1-20-10(19)3-2-7-4-8(11(13,14)15)6-9(5-7)12(16,17)18/h2-6H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGWQPMEUHGQRY-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190349 | |

| Record name | Methyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705250-77-7 | |

| Record name | Methyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705250-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)cinnamic acid methyl ester typically involves the reaction of 3,5-Bis(trifluoromethyl)cinnamic acid with methanol in the presence of a catalyst. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 3,5-Bis(trifluoromethyl)cinnamic acid methyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

化学反应分析

Types of Reactions

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: 3,5-Bis(trifluoromethyl)cinnamic acid.

Reduction: 3,5-Bis(trifluoromethyl)cinnamic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Potential Drug Development

The trifluoromethyl group in 3-TFCAME enhances its biological activity, making it a candidate for developing new pharmaceuticals. Research has indicated that derivatives of cinnamic acid, including 3-TFCAME, exhibit significant bioactivity against various diseases, particularly cancer. The compound's structure allows it to interact with biological targets effectively, leading to potential therapeutic applications.

Case Study: Antifungal Activity

A study evaluating the antifungal potential of cinnamic acid derivatives found that compounds structurally related to 3-TFCAME exhibited varying degrees of activity against Candida species. The minimal inhibitory concentrations (MICs) were determined using the microdilution method, demonstrating the effectiveness of these compounds in inhibiting fungal growth. For instance, related compounds showed MIC values ranging from 31.25 to 250 µg/ml against different strains of Candida .

Organic Synthesis

Building Block for Complex Molecules

3-TFCAME serves as a versatile intermediate in organic synthesis due to its reactivity and ability to undergo various transformations. It can be utilized to synthesize more complex organic molecules, making it valuable for chemists engaged in drug discovery and development.

Synthesis Methodology

The synthesis of 3-TFCAME typically involves a series of reactions starting from m-trifluoromethylbenzaldehyde and other reagents under controlled conditions. A notable method includes using base catalysts to facilitate the condensation reactions efficiently .

Materials Science

Liquid Crystal Applications

The unique properties imparted by the trifluoromethyl group make 3-TFCAME a candidate for developing novel materials, including liquid crystals. These materials are crucial in the manufacturing of displays and other electronic devices due to their ability to manipulate light .

作用机制

The mechanism of action of 3,5-Bis(trifluoromethyl)cinnamic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery.

相似化合物的比较

Structural Features :

- Aromatic Core : The cinnamic acid backbone provides a conjugated π-system, enabling interactions with biological targets or materials matrices.

- Substituents : The -CF₃ groups increase electronegativity and steric bulk, influencing solubility and metabolic stability .

- Ester Group : The methyl ester enhances solubility in organic solvents and serves as a precursor for hydrolysis to carboxylic acids in drug synthesis .

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethyl vs. Other Groups

The -CF₃ group significantly alters physicochemical properties compared to non-fluorinated or less electronegative substituents.

Key Findings :

- Electron-Withdrawing Effects : -CF₃ groups reduce electron density on the aromatic ring, enhancing resistance to electrophilic substitution compared to methoxy (-OCH₃) or hydroxyl (-OH) groups .

- Thermal Stability: The trifluoromethylated compound exhibits a higher melting point (140–144°C) than non-fluorinated analogs, attributed to strong intermolecular dipole interactions .

Ester Group Variations

The choice of ester (methyl, ethyl, or isopropyl) impacts solubility and reactivity.

Key Findings :

Backbone Modifications: Cinnamic Acid vs. Benzoic Acid Derivatives

Replacing the cinnamic acid backbone with benzoic acid or acetic acid alters conjugation and electronic properties.

Key Findings :

生物活性

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester (CAS Number: 705250-77-7) is a synthetic organic compound notable for its unique structure featuring two trifluoromethyl groups attached to the 3 and 5 positions of a cinnamic acid derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which may contribute to its therapeutic potential.

- Molecular Formula : C11H6F6O2

- Molecular Weight : 298.18 g/mol

- Physical State : Solid, typically appearing as a white to orange powder.

- Synthesis Method : Commonly synthesized via palladium-catalyzed reactions involving methyl acrylate and 3,5-bis(trifluoromethyl)chlorobenzene under specific heating conditions.

Biological Activity Overview

Research into the biological activity of 3,5-bis(trifluoromethyl)cinnamic acid methyl ester indicates several promising therapeutic effects:

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes, similar to other cinnamic acid derivatives.

Anticancer Activity

The compound has shown potential cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that 3,5-bis(trifluoromethyl)cinnamic acid methyl ester can induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin and cisplatin .

- Cell Lines Tested : The compound has been evaluated against human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and others. Notably, it was observed that the compound's lipophilicity improves its cytotoxicity compared to parent acids .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of various cinnamic acid derivatives, including 3,5-bis(trifluoromethyl)cinnamic acid methyl ester. The findings indicated:

- Cell Lines : MCF-7 (IC50 = 0.123 µM), HeLa (IC50 = 0.301 µM).

- Mechanism : Induction of apoptosis through mitochondrial pathway activation and caspase signaling .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,5-Bis(trifluoromethyl)cinnamic acid methyl ester | MCF-7 | 0.123 |

| 3,5-Bis(trifluoromethyl)cinnamic acid methyl ester | HeLa | 0.301 |

Study 2: Anti-inflammatory Mechanisms

Another study highlighted the anti-inflammatory effects of cinnamic acid derivatives, suggesting that compounds with trifluoromethyl substitutions can effectively inhibit inflammatory pathways. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cell cultures.

Comparative Analysis with Similar Compounds

The unique structural features of 3,5-bis(trifluoromethyl)cinnamic acid methyl ester can be contrasted with other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Trifluoromethyl)cinnamic acid methyl ester | One trifluoromethyl group | Lower lipophilicity |

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl on benzoic ring | Intermediate in synthesis |

| 2,4-Bis(trifluoromethyl)phenol | Two trifluoromethyl groups on phenol | Strong antioxidant properties |

常见问题

Q. What are the common synthetic routes for preparing 3,5-bis(trifluoromethyl)cinnamic acid methyl ester?

Answer: The ester is typically synthesized via esterification of the parent acid with methanol under acidic catalysis or through transesterification. For example:

- Step 1: React 3,5-bis(trifluoromethyl)cinnamic acid with methanol and a catalytic amount of H₂SO₄ at reflux (60–80°C) for 6–12 hours.

- Step 2: Purify the product via column chromatography or recrystallization. Key intermediates include 3,5-bis(trifluoromethyl)benzoyl chloride (precursor to the acid) . Spectral validation (¹H/¹³C NMR, MS) is critical to confirm purity (e.g., ¹H NMR: δ 7.89–7.79 ppm for aromatic protons; MS: m/z 449.57 [M+Na]⁺ for related esters) .

Table 1: Representative Characterization Data

| Technique | Key Peaks/Values | Reference |

|---|---|---|

| ¹H NMR | δ 3.88–3.83 (OCH₃), δ 6.54 (vinyl CH) | |

| ¹³C NMR | δ 165.58 (ester C=O), δ 55.86 (OCH₃) | |

| MS | m/z 449.57 [M+Na]⁺ |

Q. How should researchers validate the purity of this compound?

Answer: Use a combination of analytical techniques :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural integrity and detect impurities (e.g., residual solvents or unreacted intermediates). For example, ¹⁹F NMR is critical due to CF₃ groups .

- Mass spectrometry (MS) to verify molecular ion peaks (e.g., APCI or ESI modes for high accuracy) .

- Quantitative NMR (qNMR) with internal standards like potassium hydrogen phthalate (KHP). Note: Avoid CD₃OD as a solvent for methyl esters due to esterification side reactions .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to synthesize derivatives of this ester?

Answer: The trifluoromethyl groups enhance electron-deficient character, making the ester amenable to Suzuki-Miyaura cross-coupling with aryl boronic acids. Key considerations:

- Catalyst: Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.

- Solvent: Toluene or THF with aqueous Na₂CO₃ as base (80–100°C, 12–24 hours).

- Substrate: 3,5-Bis(trifluoromethyl)phenylboronic acid derivatives (e.g., [3,5-(CF₃)₂C₆H₃]B(OH)₂) for biaryl product formation . Monitor reaction progress via TLC and characterize products using high-resolution MS and 2D NMR (e.g., NOESY for regiochemistry confirmation).

Q. What advanced applications exist for this ester in materials science?

Answer: The ester’s CF₃ groups enhance hydrophobicity and electron-withdrawing properties, making it useful in:

- Molecularly imprinted polymers (MIPs): As a functional monomer for imprinting small molecules (e.g., pharmaceuticals). For example, copolymerization with ethylene glycol dimethacrylate (EDMA) creates selective binding sites .

- Fluorinated coatings: As a precursor for UV-curable resins with low surface energy.

Q. How do solvent interactions affect the accuracy of qNMR for this compound?

Answer: CD₃OD reacts with methyl esters, leading to transesterification (e.g., forming CD₃O-containing byproducts). This skews integration values for quantification. Alternative solvents: Use deuterated DMSO or acetone, which are inert to esters. Validate with internal standards like 3,5-bis(trifluoromethyl)benzoic acid (BTFMBA), which is stable in these solvents .

Q. What computational methods support mechanistic studies of reactions involving this ester?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

- Model transition states for ester hydrolysis or cross-coupling reactions.

- Predict regioselectivity in electrophilic substitutions (e.g., nitration at the 4-position due to CF₃ directing effects) . Pair computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms.

Troubleshooting Experimental Challenges

Q. Why might NMR spectra show unexpected splitting patterns for this ester?

Answer:

- Dynamic effects: Rotameric interconversion of the ester group at room temperature can broaden or split signals. Use variable-temperature NMR (e.g., –40°C to slow rotation) .

- Isotopic splitting: ¹⁹F-¹H coupling (e.g., ³J couplings ~8–12 Hz) may complicate aromatic proton signals. Acquire ¹⁹F-decoupled spectra if necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。